Baquiloprim-d6 is a deuterated derivative of Baquiloprim, a compound that belongs to the class of diaminopyrimidines, which are often utilized as antimicrobial agents. This compound is particularly significant in the field of analytical chemistry and pharmacology due to its role in enhancing the understanding of antibiotic residues and their behavior in biological systems. The introduction of deuterium atoms into the molecular structure allows for improved tracking and analysis through techniques such as mass spectrometry.
Baquiloprim-d6 is synthesized from Baquiloprim, which can be derived from various chemical precursors. The deuteration process typically involves the use of deuterated reagents during synthesis to ensure the incorporation of deuterium into the final product. This compound is utilized in both academic research and industrial applications, particularly in the study of antibiotic resistance and residue analysis in food products .
Baquiloprim-d6 falls under the category of antibiotics, specifically within the diaminopyrimidine class. This classification is crucial as it defines its mechanism of action and potential applications in combating bacterial infections.
The synthesis of Baquiloprim-d6 generally involves several key steps:
The technical details of the synthesis may include:
Baquiloprim-d6 retains a similar molecular structure to Baquiloprim, with the primary difference being the incorporation of deuterium atoms. The molecular formula for Baquiloprim-d6 can be represented as .
Baquiloprim-d6 can undergo various chemical reactions typical for diaminopyrimidines:
The specific conditions required for these reactions, such as temperature, solvent choice, and catalysts, can significantly influence the products formed.
Baquiloprim-d6 functions primarily through inhibition of bacterial dihydrofolate reductase, an enzyme critical for synthesizing folate in bacteria. By blocking this enzyme, Baquiloprim-d6 disrupts bacterial growth and replication.
Baquiloprim-d6 has several significant applications:
The incorporation of deuterium not only enhances analytical sensitivity but also provides valuable data regarding metabolic pathways and environmental fate of antibiotics.
Baquiloprim-d6 (C₁₇H₁₄D₆N₆) is a deuterium-labeled isotopologue of the veterinary antibiotic baquiloprim, where six hydrogen atoms in the dimethylamino group (–N(CH₃)₂) are replaced by deuterium atoms (–N(CD₃)₂). This strategic deuteration results in a mass shift of +6 Da compared to the unlabeled compound, critical for mass spectrometry applications. The core structure consists of a quinoline moiety linked to a 2,4-diaminopyrimidine group, preserving the pharmacophore responsible for dihydrofolate reductase (DHFR) inhibition. The deuterated modification occurs at the 8-position dimethylamino group of the quinoline ring, maintaining identical steric and electronic properties to the protiated form while enabling isotopic differentiation [2] [5] [9].
Table 1: Structural and Chemical Identifiers of Baquiloprim-d6
Property | Specification |
---|---|
IUPAC Name | 5-{[8-(Dimethylamino-d₆)-7-methyl-5-quinolinyl]methyl}-2,4-pyrimidinediamine |
Molecular Formula | C₁₇H₁₄D₆N₆ |
Exact Mass | 314.27 g/mol (vs. 308.38 g/mol for Baquiloprim) |
CAS Registry Number | 1228182-50-0 |
SMILES Notation | [²H]C([²H])([²H])N(c1c(C)cc(Cc2cnc(N)nc2N)c3cccnc13)C([²H])([²H])[²H] |
InChI Key | AIOWJIMWVFWROP-XERRXZQWSA-N |
Grade Specification | Neat analytical standard (≥99% isotopic purity) |
Baquiloprim-d6 serves as an internal standard in quantitative mass spectrometry, compensating for matrix effects and instrument variability during veterinary drug residue analysis. Its near-identical chromatographic behavior to baquiloprim ensures co-elution, while the +6 Da mass shift enables unambiguous differentiation in selected reaction monitoring (SRM) transitions. This is particularly valuable for multiresidue methods targeting sulfonamides and diaminopyrimidines in complex matrices like meat, milk, and honey. Regulatory guidelines (e.g., Commission Decision 2002/657/EC) mandate isotope dilution techniques for confirmatory analysis, positioning baquiloprim-d6 as essential for method validation and compliance testing in food safety programs [2] [3] [6]. Key applications include:
Baquiloprim emerged in the 1980s as a selective bacterial DHFR inhibitor for veterinary use, particularly in livestock. Its deuterated analog was developed in response to the EU’s stricter veterinary drug monitoring requirements under Regulation (EC) No 470/2009. The adoption of high-resolution mass spectrometry (HRMS) and multiresidue multiclass methods created demand for stable isotope-labeled standards (SILs) like baquiloprim-d6. Regulatory agencies classify it under "Group B" veterinary drugs (Council Regulation (EEC) 2377/90), requiring monitoring for misuse in food-producing animals. Maximum Residue Limits (MRLs) for baquiloprim range from 50–100 µg/kg across animal tissues, necessitating sensitive detection methods [3] [6] [9].
Table 2: Classification and Regulatory Context of Baquiloprim-d6
Aspect | Classification/Status |
---|---|
Therapeutic Class | Diaminopyrimidine antibiotic |
Mode of Action | Bacteriostatic DHFR inhibitor |
Regulatory Category (EU) | Group B - Veterinary Medical Products |
Primary Analytical Use | Internal standard for LC-MS/MS & GC-MS |
Isotopic Purity Standards | M+6 ≥99% (by manufacturer specification) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: